molecular formula C6H13ClN2O3S B555388 (2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride CAS No. 28798-28-9

(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride

Cat. No.: B555388
CAS No.: 28798-28-9
M. Wt: 228.70 g/mol
InChI Key: SZWPOAKLKGUXDD-UHFFFAOYSA-N
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Description

H-Cysteine(Acetamidomethyl)-OH Hydrochloride is a derivative of the amino acid cysteine, where the thiol group is protected by an acetamidomethyl group. This compound is commonly used in peptide synthesis to protect the thiol group of cysteine from undesired reactions during the synthesis process. The hydrochloride form enhances its solubility in water, making it easier to handle in various chemical reactions.

Scientific Research Applications

H-Cysteine(Acetamidomethyl)-OH Hydrochloride has numerous applications in scientific research:

    Chemistry: Used in peptide synthesis to protect the thiol group of cysteine, facilitating the formation of complex peptides and proteins.

    Biology: Employed in the study of protein structure and function, particularly in the synthesis of disulfide-rich peptides.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of various biochemical reagents and intermediates

Mechanism of Action

The mechanism of action of H-Cys(Acm)-OH HCl involves the use of protecting group strategies in the synthesis of peptides . This allows amino acid building blocks to be coupled to one another via amide bonds .

Safety and Hazards

Safety precautions for handling H-Cys(Acm)-OH HCl include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for the use of H-Cys(Acm)-OH HCl involve its applications in peptide synthesis and protein science . There is potential for the development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cysteine(Acetamidomethyl)-OH Hydrochloride typically involves the protection of the thiol group of cysteine with an acetamidomethyl group. This can be achieved through the reaction of cysteine with acetamidomethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by crystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of H-Cysteine(Acetamidomethyl)-OH Hydrochloride follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale chromatography and crystallization techniques to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Cysteine(Acetamidomethyl)-OH Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Cysteine(Acetamidomethyl)-OH Hydrochloride is unique due to its specific protecting group, which offers a balance between stability and ease of removal. The acetamidomethyl group is stable under a wide range of conditions but can be selectively removed using palladium-catalyzed reactions, making it highly versatile for peptide synthesis .

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S.ClH/c1-4(9)8-3-12-2-5(7)6(10)11;/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWPOAKLKGUXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28798-28-9
Record name NSC154988
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154988
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
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(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
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(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
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(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
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(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
Reactant of Route 6
(2R)-3-(acetamidomethylsulfanyl)-2-aminopropanoic acid;hydrochloride
Customer
Q & A

Q1: What is the significance of the acetamidomethyl (Acm) group in S-Acetamidomethyl-L-cysteine Hydrochloride?

A1: The acetamidomethyl (Acm) group serves as a protecting group for the thiol (-SH) group in cysteine. [] This protection is crucial during peptide synthesis, as it prevents unwanted side reactions involving the highly reactive thiol group. The Acm group can be selectively removed after the desired synthetic steps are completed, yielding the free cysteine residue.

Q2: What is a notable advantage of the synthesis method described for S-Acetamidomethyl-L-cysteine Hydrochloride?

A2: The research highlights a novel synthesis method utilizing trifluoroacetic acid, which offers a significant advantage in terms of cost-effectiveness and scalability. [] The expensive trifluoroacetic acid solvent used in the process can be readily recovered via simple distillation, making this method suitable for industrial production. Additionally, the synthesized product exhibits good stability, further enhancing its practical applicability.

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